

Application Notes and Protocols for Measuring Z-FF-Fmk Efficacy

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Compound of Interest

Compound Name: Z-FF-Fmk

Cat. No.: B1639831

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Introduction

Z-FF-Fmk (Z-Phe-Phe-fluoromethylketone) is a cell-permeant, irreversible inhibitor of cysteine proteases, with notable selectivity for cathepsin L and cathepsin B.[1][2] Its mechanism of action involves covalent modification of the active site cysteine residue, thereby blocking the proteolytic activity of these enzymes.[2] Due to the critical roles of cathepsins in various physiological and pathological processes, including apoptosis, inflammation, and cancer progression, **Z-FF-Fmk** is a valuable tool for studying these pathways and for assessing the therapeutic potential of cathepsin inhibition.

These application notes provide detailed protocols for measuring the efficacy of **Z-FF-Fmk** in cellular and biochemical assays. The described methods will enable researchers to quantify the inhibitory effects of **Z-FF-Fmk** on cathepsin activity, and to assess its downstream consequences on apoptosis and cell viability.

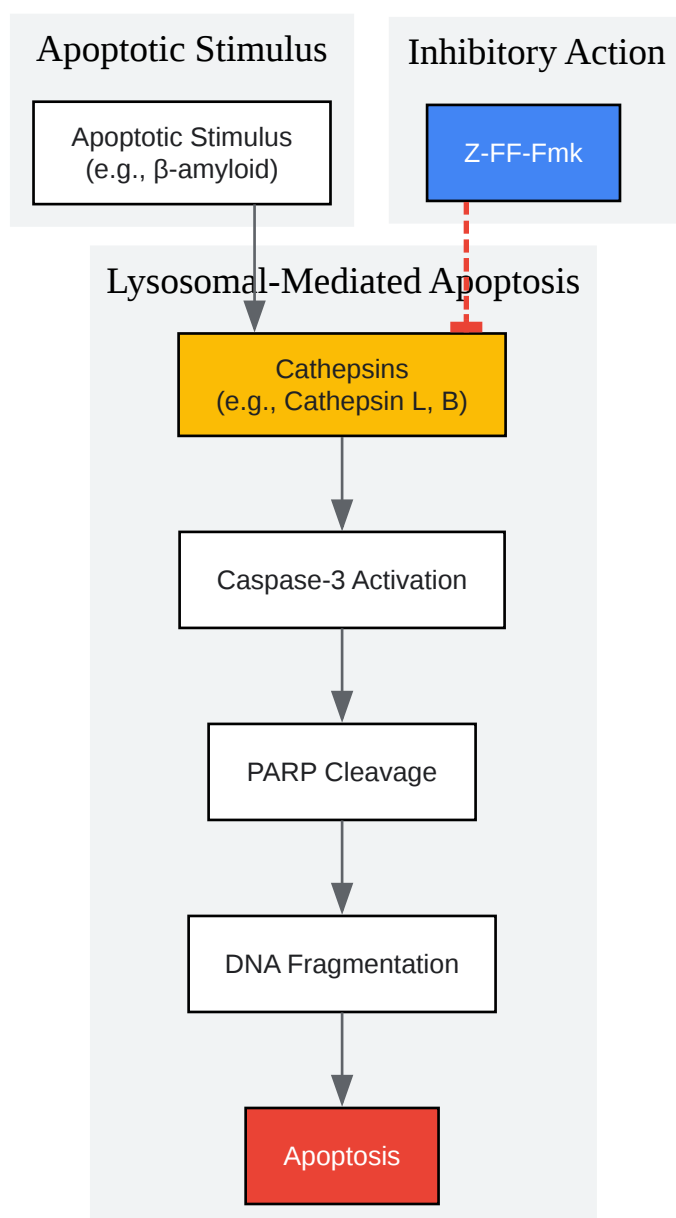
Data Presentation

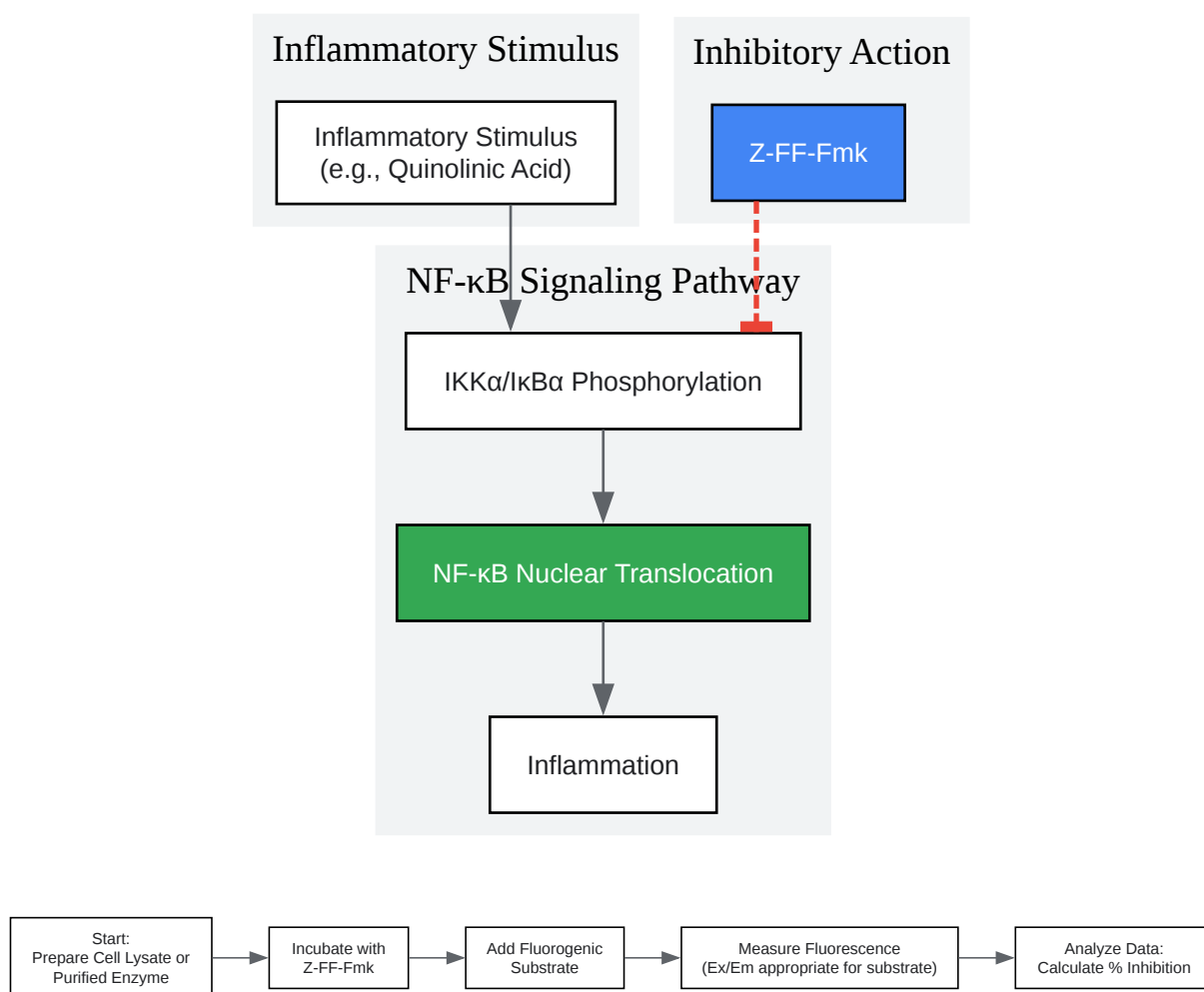
The inhibitory potency of **Z-FF-Fmk** against its primary targets is summarized in the table below. This quantitative data is essential for determining appropriate experimental concentrations.

Inhibitor	Target	Inhibitory Value	Value Type
Z-FF-Fmk	Cathepsin B	2.7 nM	Ki
Cathepsin L-IN-2 ((Rac)-Z-Phe-Phe-FMK)	Cathepsin L	15 μ M	IC50

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.





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References

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